[2-(Allyloxy)-5-bromophenyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-2-prop-2-enoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6,12H,1,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKGGLGIUVMBSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001263174 | |
| Record name | 5-Bromo-2-(2-propen-1-yloxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001263174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187230-43-9 | |
| Record name | 5-Bromo-2-(2-propen-1-yloxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187230-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(2-propen-1-yloxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001263174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Insights into the Chemical Reactivity and Transformations of 2 Allyloxy 5 Bromophenyl Methanol
Reactions Involving the Benzyl (B1604629) Alcohol Functionality
The primary alcohol group attached to the benzene (B151609) ring is a site of significant chemical activity, participating in a variety of reactions including esterification, etherification, oxidation, and reduction.
Esterification and Etherification Reactions
The benzyl alcohol moiety of [2-(Allyloxy)-5-bromophenyl]methanol can readily undergo esterification and etherification, common transformations for primary alcohols.
Esterification: The reaction of the benzylic alcohol with carboxylic acids, typically in the presence of an acid catalyst, yields the corresponding ester. This transformation is a fundamental reaction in organic synthesis. researchgate.net For instance, the direct esterification of benzyl alcohols with acetic acid can be achieved with high yields. researchgate.net The use of catalysts like tetrabutylammonium (B224687) iodide (TBAI) can also facilitate the direct esterification of alcohols under mild conditions. rsc.org In the context of this compound, esterification would lead to the formation of a [2-(allyloxy)-5-bromophenyl]methyl ester. The reaction conditions can be optimized to achieve high conversion rates, with studies on other benzyl alcohols showing excellent yields (78% to 99%) under solvent-free conditions. researchgate.net
Etherification: The hydroxyl group can also be converted into an ether. The Williamson ether synthesis, a widely used method, would involve the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. More direct methods for the etherification of benzyl alcohols have also been developed. For example, a chemoselective method allows for the conversion of benzyl alcohols into their methyl or ethyl ethers using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695). organic-chemistry.org This method is particularly effective for benzyl alcohols bearing electron-donating groups. organic-chemistry.org Another approach involves the use of an iron(III) chloride catalyst in a green and recyclable solvent like propylene (B89431) carbonate for the symmetrical etherification of benzyl alcohols, yielding the corresponding ethers in moderate to good yields (56% to 93%). acs.org
Table 1: Examples of Esterification and Etherification of Benzyl Alcohols This table is generated based on general reactions of benzyl alcohols and does not represent specific experimental data for this compound.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Esterification | Benzyl alcohol, Acetic acid | Acid catalyst, 85 °C | Benzyl acetate |
| Etherification | Benzyl alcohol, Methanol | TCT, DMSO | Benzyl methyl ether |
| Symmetrical Etherification | Benzyl alcohol | FeCl₃·6H₂O, Propylene carbonate | Dibenzyl ether |
Oxidation and Reduction Pathways
The oxidation state of the benzylic carbon can be readily altered through oxidation and reduction reactions.
Oxidation: The primary alcohol group of this compound can be oxidized to form either an aldehyde, [2-(allyloxy)-5-bromophenyl]carbaldehyde, or a carboxylic acid, 2-(allyloxy)-5-bromobenzoic acid. The outcome of the oxidation is dependent on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as those based on copper catalysis with O₂ as the terminal oxidant, can selectively oxidize benzyl alcohols to their corresponding aldehydes. rsc.orgrsc.org Stronger oxidizing conditions, or a two-step process involving initial oxidation to the aldehyde followed by further oxidation, can yield the carboxylic acid. rsc.orgresearchgate.net For instance, merging a Cu-catalyzed oxidation with a subsequent chlorite (B76162) oxidation allows for the conversion of benzylic alcohols to carboxylic acids. rsc.orgrsc.org
Reduction: The benzyl alcohol functionality can also be reduced to a methyl group, yielding 1-(allyloxymethyl)-4-bromo-2-methylbenzene. This transformation, known as deoxygenation, can be achieved using various reducing agents. A classic method involves the use of hydriodic acid (HI) and red phosphorus. beilstein-journals.orgnih.govresearchgate.net This reaction proceeds via the formation of a benzylic iodide intermediate, which is then further reduced. beilstein-journals.orgnih.gov Catalytic hydrogenation using a palladium catalyst (Pd/C or Pd/BaSO₄) and H₂ gas is another effective method for the reduction of benzylic alcohols. stackexchange.com
Table 2: Oxidation and Reduction of Benzyl Alcohols This table is generated based on general reactions of benzyl alcohols and does not represent specific experimental data for this compound.
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Selective Oxidation | Cu-catalyst, O₂ | Aldehyde |
| Full Oxidation | Cu-catalyst, O₂, NaClO₂ | Carboxylic Acid |
| Reduction (Deoxygenation) | HI, Red Phosphorus | Methyl Group |
| Reduction (Deoxygenation) | H₂, Pd/C | Methyl Group |
Reactions as a Leaving Group Precursor
While direct evidence for this compound acting as a leaving group precursor is limited in the searched literature, its structure suggests potential in this role. The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide. This would render the benzylic carbon susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This strategy is a cornerstone of synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.
Transformations of the Allyloxy Group
The allyloxy substituent on the benzene ring is not merely a passive spectator; it can undergo its own characteristic transformations, most notably the Claisen rearrangement.
Claisen Rearrangement Studies
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of an allyl aryl ether. organic-chemistry.orgbyjus.comlibretexts.orglibretexts.orgwikipedia.org In the case of this compound, this rearrangement would involve the migration of the allyl group from the ether oxygen to the ortho position of the benzene ring.
The classic Claisen rearrangement is a thermal process, typically requiring elevated temperatures to proceed. organic-chemistry.org The reaction is concerted and proceeds through a cyclic, six-membered transition state. libretexts.orglibretexts.org For an allyl aryl ether, the rearrangement initially forms a non-aromatic dienone intermediate, which then tautomerizes to the more stable aromatic phenol (B47542) product. libretexts.orglibretexts.org
In the context of this compound, the thermal Claisen rearrangement would be expected to yield 2-allyl-6-(hydroxymethyl)-4-bromophenol. It is noteworthy that in the synthesis of a related compound, 3-allyl-2-(allyloxy)-5-bromoaniline, the researchers acknowledged the Claisen rearrangement as a potential method for introducing the allyl group onto the benzene ring, although they ultimately opted for a different synthetic route starting from 2-allylphenol (B1664045). researchgate.netmdpi.com This implies that the Claisen rearrangement is a recognized and viable transformation for this class of compounds. The reaction is intramolecular and its kinetics are first-order. wikipedia.org The use of polar solvents can accelerate the reaction rate. byjus.com
Table 3: Key Features of the Thermal Claisen Rearrangement This table outlines the general characteristics of the thermal Claisen rearrangement of allyl aryl ethers.
| Feature | Description |
|---|---|
| Reaction Type | beilstein-journals.orgbeilstein-journals.org-Sigmatropic Rearrangement |
| Driving Force | Formation of a more stable aromatic system and a C-C bond |
| Key Intermediate | Non-aromatic dienone |
| Final Product | Ortho-allyl phenol |
| Conditions | Typically requires heating |
| Mechanism | Concerted, intramolecular |
Catalytic Enantioselective Claisen Rearrangements
The Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic shift, is a powerful tool for carbon-carbon bond formation. wikipedia.org In the context of this compound, this rearrangement would typically involve the migration of the allyl group from the ether oxygen to the ortho-position of the phenyl ring. However, since the ortho-position (C6) is already substituted with a hydroxymethyl group, the rearrangement is directed to the other ortho-position (C3).
The development of catalytic enantioselective versions of the Claisen rearrangement allows for the synthesis of chiral molecules with high optical purity. organic-chemistry.org While specific studies on the enantioselective Claisen rearrangement of this compound are not prevalent, the principles can be understood from related systems. Chiral catalysts, often metal complexes or organocatalysts, create a chiral environment that favors one transition state geometry over the other, leading to an excess of one enantiomer of the product. For instance, copper(II) complexes have been successfully used to catalyze the enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers, achieving high enantiomeric excesses. rsc.org Similarly, chiral thiourea (B124793) and guanidinium (B1211019) catalysts have been effective in promoting enantioselective Claisen rearrangements of O-allyl β-ketoesters. nih.govnih.gov
The general mechanism involves the coordination of the catalyst to the substrate, which induces facial selectivity in the wikipedia.orgwikipedia.org-sigmatropic rearrangement. The choice of catalyst, solvent, and temperature can significantly influence both the reaction rate and the level of enantioselectivity. nih.gov
Table 1: Examples of Catalytic Systems for Enantioselective Claisen Rearrangements
| Catalyst Type | Substrate Type | Key Features |
|---|---|---|
| π–Copper(II) complexes | Allyl 2-naphthyl ethers | Can produce either (S) or (R) products with high enantiomeric excess depending on the ligand. rsc.org |
| Chiral Guanidinium salts | O-allyl β-ketoesters | Effective at low catalyst loadings (20 mol%) and near room temperature. nih.gov |
Tandem Rearrangement-Cyclization Sequences
Tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in synthetic efficiency. princeton.edu The Claisen rearrangement product of this compound, which is 3-allyl-5-bromo-2-hydroxy-benzyl alcohol, is well-suited for subsequent cyclization reactions.
A common tandem sequence involves an initial Claisen rearrangement followed by an intramolecular cyclization. For example, microwave irradiation of ortho-allyloxy chalcones can trigger a tandem Claisen rearrangement and a 6-endo-trig cyclization to form flavonoids. researchgate.net In the case of this compound, after the initial rearrangement to form the ortho-allyl phenol, the newly formed phenolic hydroxyl group and the proximate hydroxymethyl group can participate in cyclization. Depending on the reaction conditions and any additional reagents, various heterocyclic structures could be formed.
Another possibility is a tandem sequence involving a Claisen rearrangement and a ring-closing metathesis (RCM). nih.govresearchgate.net While RCM is more commonly applied to diene systems, the principle of combining a rearrangement with a subsequent cyclization step is a powerful strategy in organic synthesis. researchgate.net
Wittig-Type Rearrangements
Wittig rearrangements involve the base-induced rearrangement of ethers. organic-chemistry.orgorganic-chemistry.org For this compound, both nih.govresearchgate.net- and wikipedia.orgresearchgate.net-Wittig rearrangements are theoretically possible.
The wikipedia.orgresearchgate.net-Wittig rearrangement is a concerted, thermally allowed wikipedia.orgresearchgate.net-sigmatropic shift that proceeds through a five-membered cyclic transition state. organic-chemistry.org This rearrangement would convert the allylic ether into a homoallylic alcohol. The reaction is typically initiated by deprotonation of the carbon adjacent to the ether oxygen. In this specific substrate, the benzylic proton of the hydroxymethyl group could potentially be abstracted by a strong base, leading to a wikipedia.orgresearchgate.net-shift. However, the acidity of the benzylic proton is a critical factor. Chiral auxiliaries or catalysts can be employed to achieve enantioselectivity in wikipedia.orgresearchgate.net-Wittig rearrangements. researchgate.net
The nih.govresearchgate.net-Wittig rearrangement proceeds through a more controversial radical dissociation-recombination mechanism within a solvent cage. organic-chemistry.org It generally requires stronger bases and higher temperatures than the wikipedia.orgresearchgate.net-rearrangement and often competes with it. organic-chemistry.org The nih.govresearchgate.net-shift would result in the formation of a secondary or tertiary alcohol. organic-chemistry.org The presence of substituents that can stabilize the radical intermediates can favor the nih.govresearchgate.net-pathway. Recent studies have shown that an N-butyl amide group can effectively promote the nih.govresearchgate.net-Wittig rearrangement of aryl benzyl ethers. nih.govresearchgate.net
Allylic Oxidation
The allyl group in this compound is susceptible to oxidation at the allylic position. This reaction can lead to the formation of an allylic alcohol, an enone, or an allylic ester, depending on the oxidant and reaction conditions.
Selenium dioxide (SeO₂) is a classic reagent for allylic oxidation, often used in catalytic amounts with a stoichiometric co-oxidant like tert-butyl hydroperoxide (TBHP). thieme-connect.de This method is known for its regioselectivity. rsc.org Other oxidizing agents such as chromium-based reagents (e.g., PCC, PDC) or manganese dioxide (MnO₂) can also be employed. The oxidation of sensitive allyloxy-substituted aromatic compounds has been achieved using reagents like 2-iodylbenzoic acid (IBX), which can selectively generate aldehydes. thieme-connect.de
Table 2: Common Reagents for Allylic Oxidation
| Reagent(s) | Product Type | Notes |
|---|---|---|
| SeO₂/TBHP | Allylic alcohol | Catalytic SeO₂ with a stoichiometric oxidant is a common and effective system. thieme-connect.de |
| CrO₃, PCC, PDC | Enone/Enal | Stoichiometric chromium reagents are often used. |
| MnO₂ | Enone/Enal | Particularly effective for oxidizing allylic and benzylic alcohols. |
Rearrangements Involving Alkene Migration
The terminal double bond of the allyl group in this compound can undergo isomerization to form the thermodynamically more stable internal (E)- or (Z)-propenyl ether. This alkene migration is typically catalyzed by transition metals or strong bases.
Transition metal complexes, particularly those of rhodium, ruthenium, iridium, and palladium, are highly effective for catalyzing the isomerization of allylic ethers. The mechanism often involves the formation of a π-allyl metal complex, followed by hydride abstraction and re-addition. Base-catalyzed isomerization can also occur, usually requiring strong bases like potassium tert-butoxide in a polar aprotic solvent like DMSO. The resulting propenyl ether can then undergo further reactions, such as hydrolysis to an aldehyde or participation in other rearrangements.
Reactivity of the Aryl Bromide Moiety
Cross-Coupling Reactions
The aryl bromide functionality in this compound provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. nih.govrsc.org These reactions are fundamental in modern organic synthesis for the construction of complex molecules. rsc.org
Common cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.gov It is widely used due to the mild reaction conditions and the commercial availability and stability of the boronic acid reagents. nih.gov This would allow for the introduction of a wide range of aryl, heteroaryl, alkyl, or alkenyl groups at the C5 position of the phenyl ring.
Heck Coupling: This reaction forms a new carbon-carbon bond between the aryl bromide and an alkene. The reaction is catalyzed by a palladium complex and typically requires a base.
Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is a reliable method for the synthesis of aryl alkynes.
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling the aryl bromide with an amine.
Hiyama Coupling: This reaction couples the aryl bromide with an organosilicon compound in the presence of a palladium catalyst and a fluoride (B91410) source. mdpi.com
Table 3: Overview of Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Pd(0) catalyst, Base | C-C |
| Heck | Alkene | Pd(0) catalyst, Base | C-C |
| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C-C (sp) |
| Buchwald-Hartwig | Amine | Pd(0) catalyst, Base | C-N |
These reactions are generally tolerant of a wide range of functional groups, including the alcohol and ether moieties present in this compound. nih.gov
Nucleophilic Aromatic Substitution Pathways
Direct nucleophilic aromatic substitution (SNAr) on the aryl bromide is unlikely under standard conditions due to the electron-rich nature of the ring. For an SNAr reaction to proceed, the aromatic ring typically requires strong electron-withdrawing groups to activate the substrate, which are absent in this molecule. However, substitution could potentially be achieved under harsh conditions or via transition-metal-catalyzed processes that follow different mechanistic pathways than traditional SNAr.
Radical Reactions and Hydrogen Atom Transfer
The allyl group and the benzylic C-H bond of the methanol group are potential sites for radical reactions. For instance, radical-initiated hydrogen atom transfer (HAT) from the benzylic position is a possibility, which could lead to subsequent transformations. The allyl group could also participate in radical addition or polymerization reactions under specific initiators.
Intramolecular Cyclization and Annulation Reactions
Formation of Heterocyclic Systems
The structure of this compound contains functionalities that could, in principle, be utilized for the synthesis of heterocyclic systems through intramolecular reactions. For example, a palladium-catalyzed intramolecular Heck-type reaction could potentially occur, where the aryl bromide moiety adds across the double bond of the allyl group, leading to the formation of a new ring system. Such cyclizations are powerful tools in synthetic organic chemistry for building complex molecular architectures.
Ring-Closing Metathesis (RCM) Applications
While this compound itself is not a diene and therefore cannot directly undergo ring-closing metathesis (RCM), it serves as a valuable precursor to substrates for RCM, a powerful reaction for the formation of cyclic compounds. The transformation of the hydroxymethyl group into a second alkene-containing moiety sets the stage for intramolecular metathesis to construct heterocyclic scaffolds, most notably benzofurans.
A common strategy involves the allylation of the hydroxymethyl group to furnish a 1-(allyloxymethyl)-2-(allyloxy)-5-bromobenzene derivative. This resulting diene can then be subjected to ruthenium-based catalysts, such as Grubbs' first or second-generation catalysts, to initiate RCM. The general approach has been successfully applied to a variety of substituted 1-allyl-2-allyloxybenzenes to produce substituted benzofurans. organic-chemistry.org The presence of various substituents on the benzene ring is generally well-tolerated, allowing for the synthesis of a diverse library of benzofuran (B130515) derivatives. organic-chemistry.orglookchem.com
For instance, the RCM of analogous 1-allyl-2-allyloxybenzene systems proceeds efficiently to yield the corresponding benzofurans. organic-chemistry.org This methodology has been shown to be compatible with a range of functional groups, including those that are electron-withdrawing, which can be valuable for subsequent chemical modifications. organic-chemistry.org
Table 1: Representative Ring-Closing Metathesis for Benzofuran Synthesis
| Starting Material Type | Catalyst | Product Type | Yield (%) | Reference |
| 1-Allyl-2-allyloxybenzene | Grubbs' Catalyst | Benzofuran | High | organic-chemistry.org |
| Substituted 1-allyl-2-allyloxybenzenes | Ruthenium-based | Substituted Benzofurans | up to 100% | organic-chemistry.org |
This table illustrates the general applicability of RCM to substrates structurally similar to derivatives of this compound.
Chemo- and Regioselectivity Considerations in Multitopic Reactivity
The presence of multiple reactive sites in this compound—the allyl group, the hydroxymethyl group, and the aryl bromide—necessitates careful consideration of chemo- and regioselectivity in its transformations. The specific reaction conditions and reagents employed will determine which functional group reacts preferentially.
Reactivity of the Hydroxymethyl Group: The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid under standard oxidation conditions. Alternatively, it can be converted to a leaving group, for example, by tosylation or mesylation, to facilitate nucleophilic substitution. The activation of similar hydroxymethyl groups is a common synthetic strategy. nih.gov For instance, reaction with methanesulfonyl chloride or a combination of triphenylphosphine (B44618) and carbon tetrabromide can activate the hydroxyl group for subsequent reactions. nih.gov
Reactivity of the Allyl Group: The terminal double bond of the allyloxy group is susceptible to a variety of reactions. It can undergo isomerization to a propenyl ether, which can be a key step in certain synthetic sequences leading to benzofurans. organic-chemistry.org Furthermore, the allyl group can participate in addition reactions, such as dihydroxylation or epoxidation.
Reactivity of the Aryl Bromide: The carbon-bromine bond on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with various aryl boronic acids can be employed to introduce new aryl substituents at the 5-position. The regioselectivity of such reactions on halogenated heterocycles is well-documented, demonstrating that the aryl bromide can be selectively functionalized in the presence of other reactive groups. nih.gov This allows for the construction of more complex biaryl structures.
A study on the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline from 2-allylphenol highlights the stability of the allyloxy and bromo functionalities to a sequence of reactions including nitration, bromination, and reduction. researchgate.netmdpi.com This demonstrates that specific transformations can be achieved at one site without affecting the others, a key principle of chemoselectivity.
Table 2: Potential Selective Reactions of this compound
| Reactive Site | Reagent/Condition | Transformation | Product Type |
| Hydroxymethyl group | PCC, DMP | Oxidation | Aldehyde |
| Hydroxymethyl group | MsCl, Et3N | Mesylation | Mesylate ester |
| Aryl bromide | ArB(OH)2, Pd(PPh3)4, base | Suzuki Coupling | 5-Aryl derivative |
| Allyl group | OsO4, NMO | Dihydroxylation | Diol |
This table outlines potential selective transformations at each of the reactive sites of the title compound based on established chemical principles.
Design and Synthesis of 2 Allyloxy 5 Bromophenyl Methanol Derived Molecular Scaffolds
Utility in the Construction of Polycyclic Systems
The allyloxy group of [2-(Allyloxy)-5-bromophenyl]methanol is a powerful functional handle for the formation of new rings, enabling the synthesis of complex polycyclic systems through intramolecular reactions. Two primary strategies are the aromatic Claisen rearrangement and ring-closing metathesis.
Aromatic Claisen Rearrangement: The Claisen rearrangement is a harvard.eduharvard.edu-sigmatropic rearrangement that occurs upon heating an allyl aryl ether. libretexts.orgbyjus.com In the case of this compound, this thermal reaction would involve the migration of the allyl group from the ether oxygen to the ortho position (C-3) of the benzene (B151609) ring. This process forms a new carbon-carbon bond and generates a 2-allyl-3-hydroxy-6-bromobenzyl alcohol intermediate through a concerted, cyclic transition state. libretexts.org This intermediate is itself a valuable scaffold, as the newly formed phenol (B47542) and the adjacent allyl group can participate in further cyclization reactions to build fused ring systems. If the ortho positions are blocked, the reaction can proceed via a subsequent Cope rearrangement to install the allyl group at the para-position. organic-chemistry.org
Ring-Closing Metathesis (RCM): Ring-closing metathesis (RCM) is a robust method for forming cyclic alkenes from a diene precursor using ruthenium-based catalysts, such as Grubbs catalysts. harvard.eduorganic-chemistry.org The this compound scaffold can be elaborated by introducing a second alkene-containing moiety, typically by modifying the hydroxymethyl group. For example, esterification of the alcohol with an unsaturated acid like acrylic acid would yield a diene substrate. Exposure of this diene to an RCM catalyst would initiate an intramolecular reaction between the allyl ether and the acrylate (B77674) double bonds to form a new heterocyclic ring fused to the benzene core. While aryl allyl ethers can be prone to isomerization under certain metathesis conditions, these side reactions can often be suppressed by careful selection of the catalyst and reaction conditions. nih.gov
Application as a Precursor for Complex Heterocycles
Aniline (B41778) derivatives are cornerstone building blocks in the synthesis of a vast array of nitrogen-containing heterocycles. mdpi.com The this compound scaffold can be converted into the corresponding aniline, [2-(Allyloxy)-5-bromophenyl]amine, which serves as a direct precursor to numerous heterocyclic systems.
A synthetic pathway could involve the nitration of a related scaffold, followed by the reduction of the nitro group to an amine using reagents like zinc and ammonium (B1175870) chloride. mdpi.comresearchgate.net Once the aniline derivative is obtained, it opens access to a multitude of classical heterocyclic syntheses:
Quinolines: Reaction with α,β-unsaturated aldehydes or ketones (Skraup-Doebner-von Miller reaction).
Benzimidazoles: Condensation with carboxylic acids or their derivatives.
Phenazines: Oxidative dimerization or condensation with catechols.
Benzoxazoles and Benzothiazoles: Reaction with acyl chlorides followed by cyclization.
The presence of the allyloxy and bromo groups on the aniline precursor allows for the synthesis of highly functionalized and complex heterocyclic targets that would be difficult to access through other routes.
Introduction of Diverse Functional Groups via Bromine Substitution
The bromine atom at the C-5 position of the scaffold is a key feature for molecular diversification. It serves as a versatile synthetic handle for introducing a wide range of functional groups through transition metal-catalyzed cross-coupling reactions. nih.gov This capability is crucial for systematically modifying the scaffold's properties.
Below is a table summarizing the principal cross-coupling reactions applicable to the aryl bromide of the scaffold.
| Reaction Name | Reagent Type | Catalyst System (Typical) | New Group Introduced | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Aryl, Heteroaryl, Alkyl | nih.gov |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | Alkynyl (-C≡C-R) | |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ + Ligand (e.g., P(o-tolyl)₃) | Alkenyl (-CH=CH-R) | |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ + Ligand (e.g., BINAP) + Base | Amino (-NR₂) | |
| Negishi Coupling | Organozinc (R-ZnX) | Pd(PPh₃)₄ | Alkyl, Aryl | nih.gov |
| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Aryl, Vinyl, Alkyl |
These reactions allow for the precise installation of diverse substituents, making the scaffold ideal for creating libraries of compounds for biological screening. For instance, the regioselective substitution at the bromine position leaves other reactive sites on the molecule available for further functionalization. nih.gov
Scaffold Development for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. mdpi.comnih.govnih.gov The this compound scaffold is exceptionally well-suited for SAR studies due to its three distinct and chemically addressable modification points. A systematic exploration of these sites can rapidly generate data to build a comprehensive SAR profile. researchgate.net
The table below outlines potential modifications at each site and their purpose in an SAR campaign.
| Modification Site | Type of Modification | Purpose in SAR Exploration |
|---|---|---|
| Allyloxy Group (C-2) | Vary alkyl chain (methyl, ethyl, propyl), introduce unsaturation (propargyl), or add bulk (benzyl). | Probe steric tolerance and electronic requirements of the binding pocket; assess the role of the ether oxygen as a hydrogen bond acceptor. |
| Bromo Group (C-5) | Replace with various groups via cross-coupling (aryl, alkyl, amino, cyano, etc.). | Explore a large chemical space to identify optimal substituents for potency and selectivity; modulate physicochemical properties like lipophilicity and solubility. |
| Hydroxymethyl Group (C-1) | Oxidize to aldehyde or carboxylic acid; convert to ether, ester, or amine; extend the carbon chain. | Determine the importance of the hydroxyl as a hydrogen bond donor/acceptor; investigate the effect of charge and steric bulk at this position. |
By systematically synthesizing and testing analogues based on these modifications, researchers can identify the key pharmacophoric elements required for biological activity and optimize the lead compound for improved potency, selectivity, and pharmacokinetic properties.
Incorporation into Natural Product Analogues
Natural products are a rich source of inspiration for drug discovery, but their structural complexity can make them difficult to synthesize and optimize. A powerful strategy is the design and synthesis of simplified, more accessible analogues that retain the core biological activity of the parent natural product.
The this compound scaffold represents a common structural motif—a substituted 2-alkoxybenzyl alcohol—found within a variety of more complex natural products. It can be used as a key building block in "analogue-oriented" or "function-oriented" synthesis. In this approach, the scaffold serves as a simplified mimic of a more complex region of a natural product, preserving essential pharmacophoric features while stripping away unnecessary structural complexity. This allows for the rapid generation of novel compounds that are easier to synthesize and optimize, bridging the gap between natural product chemistry and modern drug development.
Advanced Spectroscopic and Computational Elucidation of 2 Allyloxy 5 Bromophenyl Methanol
Spectroscopic Characterization Beyond Basic Identification
Advanced spectroscopic techniques provide a deeper insight into the molecular architecture and dynamics of [2-(Allyloxy)-5-bromophenyl]methanol than basic identification methods. These techniques allow for a nuanced understanding of its three-dimensional structure, functional group behavior, and molecular integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. While a complete, detailed conformational analysis and study of the structural dynamics of this compound are not extensively available in the current literature, we can infer expected spectral features by examining related structures.
A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the methanol (B129727) group, and the protons of the allyl group. The aromatic region would likely display a complex splitting pattern due to the substitution on the phenyl ring. The chemical shifts and coupling constants of these protons would be influenced by the electronic effects of the bromo, allyloxy, and methanol substituents.
The allyl group would be characterized by a downfield multiplet for the vinyl proton (-CH=), and two multiplets for the terminal vinyl protons (=CH₂). The methylene protons adjacent to the oxygen atom (-O-CH₂-) would also exhibit a characteristic chemical shift.
In the ¹³C NMR spectrum, distinct signals for each carbon atom in the molecule would be expected. The chemical shifts would provide information about the electronic environment of each carbon, with the carbon atoms attached to oxygen and bromine appearing at lower field.
By comparison, the related compound, 3-allyl-2-(allyloxy)-5-bromoaniline, exhibits characteristic ¹H NMR signals for the allyl and aromatic protons. mdpi.com Similarly, ¹H NMR data for 2-allyloxyethanol (B34915) shows the typical resonances for an allyloxy group. chemicalbook.com The ¹H and ¹³C NMR spectra of 4-bromophenyl-methanol provide reference points for the signals expected from the brominated phenylmethanol core. rsc.org
A comprehensive NMR analysis, including 2D techniques such as COSY, HSQC, and HMBC, would be required to unambiguously assign all proton and carbon signals and to provide insights into the through-bond and through-space correlations, which are crucial for a detailed conformational analysis.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 6.8 - 7.5 |
| Methanol CH₂ | 4.5 - 4.8 |
| Allyl -O-CH₂- | 4.3 - 4.6 |
| Allyl -CH= | 5.8 - 6.2 |
| Allyl =CH₂ | 5.2 - 5.5 |
Note: These are estimated ranges based on analogous compounds and general principles of NMR spectroscopy.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Aromatic C-Br | 110 - 120 |
| Aromatic C-O | 150 - 160 |
| Other Aromatic C | 115 - 135 |
| Methanol CH₂ | 60 - 65 |
| Allyl -O-CH₂- | 68 - 75 |
| Allyl -CH= | 130 - 135 |
| Allyl =CH₂ | 115 - 120 |
Note: These are estimated ranges based on analogous compounds and general principles of NMR spectroscopy.
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the methanol group. The C-O stretching vibration of the alcohol and the ether linkage would likely appear in the 1000-1300 cm⁻¹ region.
The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹. The allyl group would show a C=C stretching vibration around 1645 cm⁻¹ and C-H stretching vibrations for the sp² hybridized carbons.
For comparison, the IR spectrum of the related 3-allyl-2-(allyloxy)-5-bromoaniline shows characteristic bands for the N-H, C-H, C=C, C-O-C, and C-Br functional groups. mdpi.com The ATR-IR spectrum of 3-bromobenzyl alcohol provides a reference for the vibrational modes associated with a brominated phenylmethanol structure. nih.gov
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (Methanol) | Stretching | 3200 - 3600 (broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Allyl, sp²) | Stretching | 3050 - 3150 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=C (Allyl) | Stretching | ~1645 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-O (Alcohol/Ether) | Stretching | 1000 - 1300 |
| C-Br | Stretching | < 700 |
Note: These are predicted values based on characteristic group frequencies and data from similar compounds.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be observed, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The exact mass of the molecular ion can be used to confirm the molecular formula. The molecular formula of this compound is C₁₀H₁₁BrO₂.
The fragmentation pattern would provide valuable structural information. Common fragmentation pathways would likely involve the loss of the allyl group, the hydroxymethyl group (-CH₂OH), or cleavage of the ether bond. The fragmentation of the closely related 3-allyl-2-(allyloxy)-5-bromoaniline shows a molecular ion peak and an M+2 peak, confirming the presence of bromine. mdpi.com The exact mass of the structurally similar (2-(benzyloxy)-5-bromophenyl)methanol (B176765) is reported as 292.00989 Da, which can be used to estimate the expected mass of the target compound. nih.gov
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Description |
| [M]⁺ and [M+2]⁺ | Molecular ion peaks showing bromine isotope pattern |
| [M - C₃H₅]⁺ | Loss of the allyl group |
| [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |
| [C₇H₆BrO]⁺ | Cleavage of the ether bond |
Note: These are predicted fragmentation patterns based on common fragmentation rules and analysis of similar structures.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing information on bond lengths, bond angles, and intermolecular interactions.
As of the latest available data, no public X-ray crystallographic data for this compound has been reported. A successful crystallographic analysis would provide unequivocal proof of the molecular structure, including the conformation of the allyl and methanol groups relative to the phenyl ring in the solid state. It would also reveal details of the crystal packing and any intermolecular hydrogen bonding involving the hydroxyl group.
Computational Chemistry and Theoretical Studies
Computational chemistry provides a theoretical framework to complement experimental data, offering insights into the electronic structure, reactivity, and spectroscopic properties of molecules.
Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanism Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular geometries, spectroscopic properties, and reaction pathways.
Currently, there are no specific DFT studies published for this compound. A DFT study of this compound could provide valuable information. For instance, geometry optimization would predict the most stable conformation of the molecule in the gas phase. Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would provide insights into its electronic properties and reactivity. The HOMO-LUMO energy gap is an important parameter for determining molecular stability.
Furthermore, DFT calculations could be used to predict the ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies, which could then be compared with experimental data to confirm spectral assignments. Theoretical predictions of reaction mechanisms involving this compound could also be explored, providing a deeper understanding of its chemical behavior.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic nature of molecules, providing insights into their conformational preferences and interactions with their environment. nih.govjinr.ru For a molecule like this compound, which possesses considerable flexibility in its allyloxy and hydroxymethyl substituents, MD simulations can elucidate the accessible conformational landscape that is often challenging to characterize fully through experimental methods alone.
The conformational space of this compound is primarily dictated by the rotation around several key single bonds: the C-O-C bonds of the ether linkage, the C-C single bond of the allyl group, and the C-C and C-O bonds of the hydroxymethyl group. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers separating them. scribd.com This is achieved by numerically solving Newton's equations of motion for the atoms in the system, where the forces are calculated using a molecular mechanics force field. jinr.ru
Key insights from MD simulations would include:
Torsional Angle Distributions: Analysis of the dihedral angles of the allyloxy and hydroxymethyl groups over the simulation trajectory reveals the most probable orientations of these substituents relative to the benzene (B151609) ring.
Intramolecular Interactions: The simulations can highlight non-covalent interactions within the molecule, such as potential hydrogen bonding between the hydroxyl proton and the ether oxygen, which could stabilize specific conformations.
Solvent Effects: By performing simulations in an explicit solvent environment (e.g., water or an organic solvent), it is possible to understand how solvent molecules interact with the compound and influence its conformational equilibrium.
Furthermore, MD simulations are instrumental in studying intermolecular interactions. For instance, simulations of multiple this compound molecules can reveal how they self-assemble or aggregate. Of particular interest are π-π stacking interactions between the aromatic rings, which are influenced by the substituents. The bromine atom, being electron-withdrawing, and the electron-donating allyloxy and hydroxymethyl groups create a specific quadrupole moment on the benzene ring that will dictate the preferred stacking geometries (e.g., parallel-displaced or T-shaped). mdpi.com Steered molecular dynamics (SMD), a variant of MD, can even be used to estimate the binding energies of such π-stacked dimers with reasonable precision. mdpi.com
The data below hypothetically illustrates the kind of information that could be obtained from an MD simulation for the principal dihedral angles governing the conformation of the allyloxy group.
Table 1: Hypothetical Torsional Angle Preferences from MD Simulation.
| Dihedral Angle | Definition | Predicted Stable Conformation(s) (degrees) | Associated Energy Barrier (kcal/mol) |
|---|---|---|---|
| τ1 (Car-Car-O-CH2) | Rotation around the aryl-ether bond | ~90, ~270 | 2-4 |
| τ2 (Car-O-CH2-CH) | Rotation around the ether-allyl bond | ~180 (anti-periplanar) | 3-5 |
| τ3 (O-CH2-CH=CH2) | Rotation around the allyl C-C single bond | ~120 (gauche) | 1-2 |
Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to scaffold design)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govjst.go.jp This approach is highly valuable in drug discovery for predicting the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective therapeutic agents. mdpi.com The this compound scaffold possesses several features—a halogen atom, an ether linkage, a hydroxyl group, and an aromatic ring—that can be systematically modified to modulate biological activity. Therefore, this scaffold is a suitable candidate for QSAR studies.
A QSAR model is built by calculating a set of molecular descriptors for a series of analogous compounds with known activities. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. For a series of compounds based on the this compound scaffold, relevant descriptors would include:
Electronic Descriptors: Hammett constants (σ) for substituents on the aromatic ring, dipole moment, and quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). jst.go.jpnih.gov The bromine atom and the allyloxy group significantly influence the electronic nature of the ring, which is critical for interactions with biological targets. nih.gov
Hydrophobic Descriptors: The partition coefficient (log P) or distribution coefficient (log D), and the hydrophobic parameter (π). These are crucial for modeling how the compound partitions between aqueous and lipid environments, affecting its absorption, distribution, and ability to reach a target site. jst.go.jp
Steric Descriptors: Molar refractivity (MR), van der Waals volume, and specific topological indices that describe the size and shape of the molecule. These are important for understanding how the ligand fits into a biological receptor's binding pocket.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to generate a predictive model. mdpi.com For example, a QSAR study on a series of substituted phenols found that their antioxidant activity could be effectively modeled using descriptors like the heat of formation and HOMO/LUMO energies. nih.govqsardb.org Similarly, the toxicity of substituted phenols has been correlated with hydrophobicity and electronic parameters. jst.go.jpresearchgate.net In a study on bromobenzohydrazide derivatives, antimicrobial activity was best described by a combination of electronic and topological parameters. nih.gov
The resulting QSAR model, if statistically robust and validated, can be used to predict the activity of new derivatives of the this compound scaffold, guiding which modifications are most likely to lead to improved biological efficacy.
Table 2: Key Descriptor Classes for QSAR Modeling of the this compound Scaffold.
| Descriptor Class | Specific Examples | Property Modeled | Relevance to Scaffold |
|---|---|---|---|
| Electronic | Hammett constant (σ), Atomic Charges, EHOMO, ELUMO | Electron-donating/withdrawing effects, polar interactions | Models influence of Br, -OH, and -OCH2CH=CH2 groups on receptor binding. jst.go.jp |
| Hydrophobic | Log P, π values | Membrane permeability, non-polar interactions | Predicts absorption, distribution, and hydrophobic interactions in the binding pocket. jst.go.jp |
| Steric/Topological | Molar Refractivity (MR), Wiener Index, Molecular Volume | Molecular size, shape, and branching | Defines the required spatial arrangement for optimal fit with a biological target. nih.gov |
Thermodynamic and Kinetic Profiling of Transformations
The chemical reactivity of this compound is defined by the functional groups it contains: the allyloxy ether, the brominated aromatic ring, and the primary alcohol. Understanding the thermodynamics and kinetics of potential transformations is crucial for predicting its stability, reactivity, and synthetic utility.
Claisen Rearrangement: A characteristic reaction of aryl allyl ethers is the thermal or acid-catalyzed qsardb.orgqsardb.org-sigmatropic rearrangement known as the Claisen rearrangement. organic-chemistry.orgmasterorganicchemistry.com In this reaction, the allyl group migrates from the ether oxygen to an ortho position on the aromatic ring. organic-chemistry.org For this compound, this would lead to the formation of 2-allyl-6-(hydroxymethyl)-4-bromophenol.
Kinetics: The rate of the Claisen rearrangement is sensitive to solvent polarity and temperature. rsc.orgscirp.org Studies on analogous systems show that the reaction typically requires heating (>100 °C). organic-chemistry.org The reaction proceeds through a concerted, cyclic transition state, and its rate can be influenced by the electronic nature of the substituents on the ring. scirp.org
Thermodynamics: The rearrangement is generally an exothermic process, driven by the formation of a stable phenolic hydroxyl group from a less stable aryl ether. masterorganicchemistry.com The formation of the aromatic phenol (B47542) provides a significant thermodynamic driving force.
Ether Cleavage: The allyloxy group can also be cleaved under strong acidic conditions (e.g., HBr, HI). pearson.commasterorganicchemistry.com This reaction typically proceeds via an SN1 or SN2 mechanism. libretexts.org Given that the cleavage would involve an allylic system, it could form a relatively stable allylic carbocation, suggesting a potential SN1 pathway. fiveable.mevaia.com
Kinetics: The rate of ether cleavage is dependent on the acid concentration and the stability of the carbocation or the accessibility of the carbon for nucleophilic attack. fiveable.me The first step, protonation of the ether oxygen, is typically fast, while the subsequent C-O bond cleavage is the rate-determining step. masterorganicchemistry.com
Electrophilic Aromatic Substitution: The benzene ring, activated by the electron-donating -OH (after cleavage) or -OCH2CH=CH2 groups and deactivated by the -Br atom, can undergo further electrophilic substitution. savemyexams.com For instance, further bromination would likely occur at the positions ortho or para to the activating groups. byjus.com
Kinetics: Phenols are highly reactive towards electrophiles, often reacting under milder conditions than benzene itself. savemyexams.combyjus.com For example, the bromination of phenol with bromine water is rapid and occurs at room temperature without a catalyst. khanacademy.org
Thermodynamics: Electrophilic aromatic substitution reactions are typically thermodynamically favorable due to the retention of the stable aromatic ring in the product.
Table 3: Profile of Potential Transformations.
| Transformation | Typical Conditions | Key Kinetic Factors | Thermodynamic Driving Force |
|---|---|---|---|
| Claisen Rearrangement | Heat (>100 °C), aprotic or protic solvents organic-chemistry.orgrsc.org | Temperature, solvent polarity, cyclic transition state stability rsc.org | Formation of a stable phenol from an aryl ether masterorganicchemistry.com |
| Acidic Ether Cleavage | Strong acid (HBr, HI) libretexts.org | Acid strength, stability of carbocation intermediate fiveable.mevaia.com | Formation of stable alcohol and alkyl halide products |
| Electrophilic Bromination | Br2, with or without catalyst savemyexams.com | Activating/deactivating nature of ring substituents savemyexams.com | Preservation of aromaticity in the substituted product youtube.com |
Emerging Research Avenues and Synthetic Utility of the 2 Allyloxy 5 Bromophenyl Methanol Framework
Development of Catalytic Asymmetric Transformations
The chiral potential of the [2-(Allyloxy)-5-bromophenyl]methanol framework is considerable, offering multiple sites for the introduction of stereocenters through catalytic asymmetric methods.
Asymmetric Allylic Substitution and Derivatization : The allyloxy group is a key feature for asymmetric transformations. While aryl allyl ethers are generally stable, the allyl moiety itself can be a substrate for various metal-catalyzed reactions. For instance, nucleophilic amine catalysis has been successfully developed for the asymmetric allylic substitution of related systems, yielding chiral aryl allyl ethers with excellent enantioselectivity. nih.govresearchgate.net Furthermore, copper-catalyzed stereoconvergent synthesis has been used to produce chiral allylboronates from mixtures of E/Z allylic aryl ethers, a transformation that could provide access to valuable chiral building blocks from this framework. nih.gov
Transformations Centered on the Hydroxymethyl Group : The benzylic alcohol is a prochiral center that can be targeted in asymmetric synthesis. Catalytic asymmetric hydroxymethylation of related aryl ketones, a process that generates a similar structural motif, highlights the feasibility of creating chiral diol derivatives. nih.gov The alcohol can also be oxidized to the corresponding aldehyde, which can then undergo a vast range of well-established asymmetric reactions, such as aldol, Henry, or Michael additions, to install stereocenters alpha to the aromatic ring.
Use as a Chiral Ligand Precursor : The molecule itself can serve as a precursor for chiral ligands. The hydroxymethyl group can be converted into phosphine, amine, or other coordinating groups. The interplay between this coordinating arm and the sterically defined environment created by the ortho-allyloxy and para-bromo substituents could be harnessed to create novel ligands for asymmetric catalysis.
| Potential Asymmetric Transformation | Catalyst Type | Functional Group Targeted | Potential Chiral Product |
| Asymmetric Allylic Borylation | Copper-NHC Complex | Allyl Double Bond | Chiral Allylboronate |
| Asymmetric Allylic O-Substitution | Chiral Amine (e.g., Cinchona Alkaloid) | Allyl Group | Chiral Aryl Allyl Ether Derivative |
| Asymmetric Aldol Reaction (post-oxidation) | Chiral Organocatalyst or Metal Complex | Hydroxymethyl (as Aldehyde) | Chiral β-Hydroxy Carbonyl Compound |
| Asymmetric Hydroxymethylation | Scandium-based Micellar Catalyst | Aryl Ketone (hypothetical precursor) | Chiral α,β-Dihydroxy Compound |
Green Chemistry Approaches in Synthesis and Derivatization
The principles of green chemistry can be readily applied to both the synthesis and subsequent modification of this compound, aiming to reduce environmental impact and improve process efficiency.
Greener Synthesis of the Aryl Ether : The traditional Williamson ether synthesis, often used to form the allyloxy bond, typically requires stoichiometric bases and organic solvents. Greener alternatives are actively being explored. These include metal-free arylation of allylic alcohols using diaryliodonium salts in water, which avoids transition metal catalysts and harsh conditions. organic-chemistry.org Another approach is the development of a catalytic Williamson ether synthesis (CWES) that can operate at high temperatures with weak alkylating agents, minimizing salt waste. acs.orgresearchgate.net
Sustainable Derivatization : The framework offers numerous opportunities for derivatization using green methodologies. The bromophenyl group is a prime handle for cross-coupling reactions. Modern protocols focus on using water as a solvent, employing highly efficient and recyclable catalysts, and utilizing milder reaction conditions. The bromination of aromatic compounds itself can be achieved using more environmentally benign systems like ammonium (B1175870) bromide with an oxidant like Oxone in water or methanol (B129727), avoiding the use of hazardous molecular bromine. organic-chemistry.org For the allyl group, low-valent cobalt-catalyzed deprotection represents a milder alternative to some traditional dealkylation methods. researchgate.netdntb.gov.uabg.ac.rs
| Reaction | Traditional Method | Potential Green Alternative | Green Chemistry Benefit |
| Aryl Ether Synthesis | Williamson Synthesis (NaH, organic solvent) | Metal-free arylation in water; Catalytic CWES | Avoids hazardous reagents, reduces solvent waste, improves atom economy. |
| Aromatic Bromination | Molecular Bromine (Br₂) | NH₄Br / Oxone in water/methanol | Eliminates use of toxic and corrosive Br₂, safer handling. organic-chemistry.org |
| Allyl Group Deprotection | Strong acids or bases, stoichiometric reagents | Low-valent Cobalt Catalysis | Milder conditions, catalytic process, better functional group tolerance. researchgate.netdntb.gov.uabg.ac.rs |
| C-C Cross-Coupling | Pd-catalysis in organic solvents (e.g., Toluene (B28343), DMF) | Pd-catalysis in water or with recyclable catalysts | Reduces reliance on volatile organic compounds (VOCs). |
Advanced Materials Science Applications (excluding specific material properties)
The trifunctional nature of this compound makes it an excellent candidate as a monomer or a key building block for the synthesis of advanced materials.
Polymer Synthesis : The hydroxymethyl group can participate in step-growth polymerization to form polyesters or polyurethanes. The allyl group provides a site for either addition polymerization or post-polymerization cross-linking, allowing for the creation of thermoset resins or networked materials.
Functional Material Precursors : The bromophenyl moiety is a cornerstone in materials chemistry. nbinno.com It serves as a reactive site for introducing other functional units via cross-coupling reactions. This allows the this compound unit to be incorporated into larger, complex structures such as conjugated polymers, covalent organic frameworks (COFs), and metal-organic frameworks (MOFs). nbinno.com These materials are of interest in fields like catalysis, gas adsorption, and sensing. The ability to perform post-synthetic modification on a polymer derived from this monomer provides a powerful tool for tuning the final material's structural framework.
Surface Modification : The molecule could be used to functionalize surfaces. The hydroxymethyl group can be used to graft the molecule onto oxide surfaces (e.g., silica, titania), while the bromo and allyl groups remain available for further chemical transformations, creating a tailored surface chemistry.
Bio-inspired Synthesis and Biomimetic Transformations
Nature often provides inspiration for complex and efficient chemical transformations. The this compound structure is well-suited for several bio-inspired reactions.
Biomimetic Claisen Rearrangement : The aryl allyl ether functionality is the classic substrate for the Claisen rearrangement, a nih.govnih.gov-sigatropic shift that mimics the biological transformation of chorismate to prephenate in the shikimate pathway. libretexts.orglibretexts.org Heating this compound would be expected to induce a rearrangement of the allyl group to the ortho position, yielding [2-Allyl-6-hydroxy-4-bromophenyl]methanol. libretexts.orglibretexts.orgorganic-chemistry.org This reaction is a powerful, atom-economical method for C-C bond formation and has been applied to complex systems like lignin. ncsu.edu
Oxidative Phenolic Coupling : Following cleavage of the allyl ether to the corresponding phenol (B47542), the resulting 4-bromophenol (B116583) derivative could be a substrate for biomimetic oxidative coupling reactions. researchgate.net Inspired by the biosynthesis of lignans (B1203133) and other natural polyphenols, enzymes like laccases or peroxidases, or chemical oxidants, could catalyze the dimerization or polymerization of this phenolic unit. cnr.it This approach allows for the construction of complex molecular architectures from simple phenolic precursors.
| Biomimetic Reaction | Target Moiety | Expected Product Core Structure | Natural Process Inspiration |
| Claisen Rearrangement | Allyl Aryl Ether | o-Allylphenol | Chorismate to Prephenate Synthesis. libretexts.orglibretexts.org |
| Oxidative Coupling | Phenol (post-deallylation) | Biphenyl or Polyphenylene Ether | Lignan and Melanin Biosynthesis. cnr.itrsc.org |
Integration into Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a cornerstone of efficient and diversity-oriented synthesis. The functional handles on this compound provide multiple entry points for its use in MCRs.
Aldehyde-Based MCRs : The primary alcohol can be oxidized in situ to the corresponding aldehyde. This aldehyde can then participate in a wide range of classic MCRs. For example, it could be a component in a Ugi, Passerini, Biginelli, or Hantzsch reaction, allowing for the rapid assembly of complex, heterocyclic structures.
Sequential MCR/Cross-Coupling Strategies : The aryl bromide is an ideal functional group for sequential reaction workflows. One could envision a scenario where the other functional groups on the molecule are first incorporated into a complex structure via an MCR. Subsequently, the bromo-substituent could be used in a palladium-catalyzed cross-coupling reaction to introduce further diversity, all within a single reaction vessel. This powerful strategy combines the efficiency of MCRs with the versatility of cross-coupling chemistry.
Allyl Group Participation : While less common, the allyl group's double bond could potentially participate in certain transition-metal-catalyzed or radical-mediated MCRs, further expanding the synthetic possibilities.
| MCR Component | Required Transformation | Example MCR | Potential Product Class |
| Hydroxymethyl Group | Oxidation to Aldehyde | Ugi Reaction | α-Acylamino Amide Derivatives |
| Hydroxymethyl Group | Oxidation to Aldehyde | Biginelli Reaction | Dihydropyrimidinone Derivatives |
| Aryl Bromide | None (Post-MCR) | Sequential Ugi / Suzuki Coupling | Complex Heterocycles with Aryl Extension |
Q & A
Q. What are the standard synthetic routes for preparing [2-(Allyloxy)-5-bromophenyl]methanol?
The compound is typically synthesized via reduction of its aldehyde precursor, 2-(allyloxy)-5-bromobenzaldehyde. A common method involves using sodium borohydride (NaBH₄) in methanol or ethanol under reflux conditions. For example, reduction of the aldehyde group (-CHO) to a primary alcohol (-CH₂OH) proceeds efficiently with NaBH₄ at 0–25°C, yielding the target compound . Alternative routes may involve nucleophilic substitution to introduce the allyloxy group, followed by bromination at the 5-position of the benzene ring .
Key Reaction Conditions :
| Reagent/Condition | Role | Reference |
|---|---|---|
| NaBH₄ in MeOH/EtOH | Reduces aldehyde to alcohol | |
| Silica gel purification | Isolates product | |
| Acetonitrile solvent | Polar aprotic medium |
Q. How is this compound characterized structurally?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR Spectroscopy : ¹H and ¹³C NMR identify the allyloxy group (δ 4.5–5.5 ppm for alkene protons) and bromine-induced deshielding effects on aromatic protons .
- X-ray Crystallography : Resolves the spatial arrangement of the allyloxy and bromine substituents .
- PubChem Data : Molecular weight (363.2 g/mol), InChI key (AKWQRVIQUREMOK-UHFFFAOYSA-N), and CAS number (27475-14-5) provide additional validation .
Q. What are the common chemical reactions involving this compound?
The allyloxy and bromine groups enable diverse transformations:
- Nucleophilic Substitution : The bromine atom can be replaced with amines, thiols, or alkoxides under Pd catalysis .
- Oxidation : The primary alcohol (-CH₂OH) can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions .
- Reduction : The allyloxy group may undergo hydrogenation to form a propyl ether derivative .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates during substitution reactions .
- Temperature Control : Reduction with NaBH₄ is exothermic; maintaining 0–5°C minimizes side reactions .
- Catalysts : Triethylamine (Et₃N) accelerates substitution reactions by deprotonating intermediates .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) removes unreacted aldehyde .
Q. What are the stability considerations for handling and storage?
- Oxidation Sensitivity : The primary alcohol group is prone to oxidation; store under inert gas (N₂/Ar) at 2–8°C .
- Light Sensitivity : Bromine substituents may cause photodegradation; use amber vials for long-term storage .
- Hygroscopicity : Silica gel desiccants in storage containers prevent moisture absorption .
Q. How can mechanistic studies elucidate its reactivity in cross-coupling reactions?
- Suzuki-Miyaura Coupling : The bromine atom participates in Pd-catalyzed coupling with boronic acids. Kinetic studies (e.g., varying Pd catalysts or ligands) optimize aryl-aryl bond formation .
- DFT Calculations : Modeling the electron-withdrawing effect of bromine on the benzene ring predicts regioselectivity in substitution reactions .
Q. What advanced applications exist in complex molecule synthesis?
- Natural Product Synthesis : The allyloxy group serves as a protecting group for phenolic OH in multistep syntheses .
- Polymer Chemistry : The compound acts as a monomer in synthesizing brominated polyethers with flame-retardant properties .
- Pharmaceutical Intermediates : Functionalization via Mitsunobu reaction or Grignard addition enables access to bioactive molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
